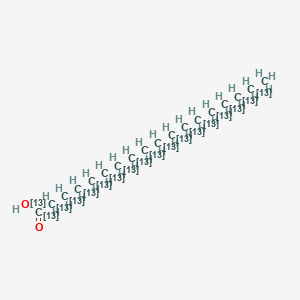

Acide stéarique-13C18

Vue d'ensemble

Description

(1,2,3,4,5,6,7,8,9,10,11,12,13,14,15,16,17,18-13C18)octadecanoic acid: is a stable isotope-labeled compound of stearic acid, where all 18 carbon atoms are replaced with the carbon-13 isotope. This compound is often used in scientific research to trace and study metabolic pathways due to its isotopic labeling. The molecular formula of stearic acid-13C18 is 13CH3(13CH2)1613CO2H, and it has a molecular weight of 302.35 g/mol .

Applications De Recherche Scientifique

Chemistry: (1,2,3,4,5,6,7,8,9,10,11,12,13,14,15,16,17,18-13C18)octadecanoic acid is used as a tracer in metabolic studies to understand the pathways and mechanisms of fatty acid metabolism .

Biology: In biological research, it is used to study lipid metabolism and the role of fatty acids in cellular processes .

Medicine: (1,2,3,4,5,6,7,8,9,10,11,12,13,14,15,16,17,18-13C18)octadecanoic acid is used in pharmacokinetic studies to trace the absorption, distribution, metabolism, and excretion of fatty acids in the body .

Industry: In the industrial sector, it is used in the development of isotopically labeled compounds for various applications, including the production of cosmetics and personal care products .

Mécanisme D'action

Target of Action

Stearic acid-13C18, also known as Octadecanoic acid-13C18, is a long-chain dietary saturated fatty acid . It is found in many animal and vegetable fats and oils

Mode of Action

It is known that stearic acid can influence the activity of various enzymes and receptors in the body, potentially altering metabolic processes .

Biochemical Pathways

Stearic acid is known to be involved in various metabolic processes, including lipid metabolism .

Pharmacokinetics

It is known that stearic acid is absorbed in the intestines, distributed throughout the body, metabolized in the liver, and excreted in the feces .

Result of Action

Stearic acid is known to influence various metabolic processes, potentially impacting cellular function .

Action Environment

Factors such as diet, lifestyle, and individual metabolic differences can potentially influence the action and efficacy of stearic acid .

Analyse Biochimique

Biochemical Properties

Stearic Acid-13C18 plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it can bind to fatty acid-binding proteins (FABPs), which are involved in the intracellular transport of long-chain fatty acids and their acyl-CoA esters .

Cellular Effects

Stearic Acid-13C18 influences cell function in several ways. It can affect cell signaling pathways, gene expression, and cellular metabolism. For example, it can modulate the activity of certain enzymes involved in lipid metabolism, thereby influencing the overall metabolic profile of the cell .

Molecular Mechanism

At the molecular level, Stearic Acid-13C18 exerts its effects through various mechanisms. It can bind to specific biomolecules, inhibit or activate enzymes, and induce changes in gene expression. For instance, it can bind to and inhibit the activity of certain enzymes involved in fatty acid synthesis, thereby affecting lipid metabolism within the cell .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of Stearic Acid-13C18 can change over time. It has a limited shelf life, and its stability and degradation can influence its long-term effects on cellular function .

Dosage Effects in Animal Models

The effects of Stearic Acid-13C18 can vary with different dosages in animal models. At low doses, it may have beneficial effects on lipid metabolism, while at high doses, it could potentially have toxic or adverse effects .

Metabolic Pathways

Stearic Acid-13C18 is involved in various metabolic pathways. It interacts with enzymes and cofactors involved in lipid metabolism, and can affect metabolic flux and metabolite levels .

Transport and Distribution

Stearic Acid-13C18 is transported and distributed within cells and tissues through specific transporters and binding proteins. It can affect its localization or accumulation within the cell .

Subcellular Localization

The subcellular localization of Stearic Acid-13C18 can affect its activity or function. It can be directed to specific compartments or organelles through targeting signals or post-translational modifications .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: (1,2,3,4,5,6,7,8,9,10,11,12,13,14,15,16,17,18-13C18)octadecanoic acid can be synthesized through the carboxylation of 13C-labeled alkanesThe reaction is typically catalyzed by metal catalysts such as palladium or nickel .

Industrial Production Methods: Industrial production of stearic acid-13C18 involves the isotopic labeling of stearic acid through chemical synthesis. The process includes the hydrogenation of 13C-labeled oleic acid, followed by purification steps to isolate the desired product. The production is carried out in specialized facilities equipped to handle isotopic labeling and ensure high purity of the final product .

Analyse Des Réactions Chimiques

Types of Reactions: (1,2,3,4,5,6,7,8,9,10,11,12,13,14,15,16,17,18-13C18)octadecanoic acid undergoes various chemical reactions, including:

Reduction: It can be reduced to 13C-labeled stearyl alcohol using reducing agents such as lithium aluminum hydride.

Substitution: (1,2,3,4,5,6,7,8,9,10,11,12,13,14,15,16,17,18-13C18)octadecanoic acid can undergo substitution reactions to form esters and amides.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents like lithium aluminum hydride and sodium borohydride are used.

Substitution: Reagents such as alcohols and amines are used in the presence of catalysts like sulfuric acid.

Major Products:

Oxidation: 13C-labeled stearic aldehyde and 13C-labeled stearic acid.

Reduction: 13C-labeled stearyl alcohol.

Substitution: 13C-labeled esters and amides.

Comparaison Avec Des Composés Similaires

Stearic acid-1-13C: Only the first carbon atom is labeled with carbon-13.

Stearic acid-18-13C: Only the eighteenth carbon atom is labeled with carbon-13.

Stearic acid-18,18,18-d3: The eighteenth carbon atom is labeled with deuterium.

Uniqueness: (1,2,3,4,5,6,7,8,9,10,11,12,13,14,15,16,17,18-13C18)octadecanoic acid is unique because all 18 carbon atoms are labeled with carbon-13, providing a comprehensive tracing capability in metabolic studies.

Propriétés

IUPAC Name |

(1,2,3,4,5,6,7,8,9,10,11,12,13,14,15,16,17,18-13C18)octadecanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H36O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18(19)20/h2-17H2,1H3,(H,19,20)/i1+1,2+1,3+1,4+1,5+1,6+1,7+1,8+1,9+1,10+1,11+1,12+1,13+1,14+1,15+1,16+1,17+1,18+1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QIQXTHQIDYTFRH-HXPQJNGISA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCCCCCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[13CH3][13CH2][13CH2][13CH2][13CH2][13CH2][13CH2][13CH2][13CH2][13CH2][13CH2][13CH2][13CH2][13CH2][13CH2][13CH2][13CH2][13C](=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H36O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20584438 | |

| Record name | (~13~C_18_)Octadecanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20584438 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

302.35 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

287100-83-8 | |

| Record name | (~13~C_18_)Octadecanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20584438 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 287100-83-8 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-(4-Methoxy-phenyl)-2,3,4,5-tetrahydro-1H-benzo[b][1,4]diazepine](/img/structure/B1627019.png)

![1-[3-(4-Chlorophenyl)-1,2,4-oxadiazol-5-YL]ethanamine](/img/structure/B1627028.png)

![cobalt(3+);propyl 3-[(1R,2S,3S,5Z,7S,8S,10Z,13S,15Z,17R,18R)-1,2,5,7,12,12,15,17-octamethyl-2,7,18-tris(2-oxo-2-propoxyethyl)-3,13,17-tris(3-oxo-3-propoxypropyl)-8,13,18,19-tetrahydro-3H-corrin-24-id-8-yl]propanoate;dicyanide](/img/structure/B1627030.png)

![Ethyl 3-[(hydrazinothioxomethyl)amino]benzoate](/img/structure/B1627034.png)